2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
The compound 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a pyrimidine core substituted with a methyl group and a morpholine ring at positions 4 and 6, respectively. The pyrimidine moiety is linked via a piperazine bridge to an ethanone group, which is further connected to a 4-methylpiperidine ring.
The synthesis of such compounds typically involves coupling reactions between heterocyclic intermediates. For instance, analogous pyrimidine-piperazine derivatives are synthesized through nucleophilic substitution or condensation reactions, as seen in the preparation of sulfonyl-piperazine pyrimidines (e.g., 4-[6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-aniline) using triethylamine as a base and dichloromethane as a solvent .
Properties
IUPAC Name |
2-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N6O2/c1-17-3-5-26(6-4-17)20(28)16-24-7-9-27(10-8-24)21-22-18(2)15-19(23-21)25-11-13-29-14-12-25/h15,17H,3-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVZBKRQHWIFOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a piperazine and piperidine moiety, which are known to influence its interaction with various biological targets. The presence of a morpholine ring and a pyrimidine structure is significant for its biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound may act as an inhibitor for certain kinases, similar to other pyrimidine derivatives that exhibit anticancer properties by targeting pathways involved in cell proliferation and survival.
Inhibition of Kinases
Recent studies have indicated that compounds with similar structures can inhibit various kinases, such as PI3K (Phosphoinositide 3-kinase), which plays a crucial role in cellular processes including growth, proliferation, and metabolism. The interaction between the morpholine group and the enzyme's active site is critical for its inhibitory effects .
Case Studies
- PI3K Inhibition : A study demonstrated that derivatives of pyrimidines with morpholine substitutions showed promising activity against PI3K isoforms, particularly PI3Kδ. These findings suggest that similar compounds could potentially be developed into therapeutic agents for cancer and autoimmune diseases .
- Structure-Activity Relationship (SAR) : Research focusing on the SAR of pyrazolo[1,5-a]pyrimidines has revealed that modifications at specific positions significantly affect their potency as enzyme inhibitors. For instance, the introduction of morpholine at certain positions enhances binding affinity and selectivity towards PI3K .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
(a) 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one ()
- Structural Differences: Replaces the pyrimidine ring with a pyridazinone core and introduces a 4-fluorophenyl group on the piperazine.
- Functional Implications: The fluorophenyl group may enhance lipophilicity and binding affinity to serotonin or dopamine receptors, whereas the pyridazinone core could alter electronic properties compared to pyrimidine .
(b) 4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-aniline ()
- Structural Differences: Features a thieno[3,2-d]pyrimidine fused-ring system and a sulfonyl-piperazine group.
Piperidine-Substituted Ketones
(a) 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one ()
- Structural Differences : Substitutes the morpholinyl-pyrimidine with a pyrimidinylphenyl group and replaces 4-methylpiperidine with a chloroethyl ketone.
- Functional Implications: The chloroethyl ketone may confer electrophilic reactivity, making it a candidate for covalent inhibitor design, unlike the target compound’s non-reactive methylpiperidine .
Data Tables
Table 2: Hypothetical Physicochemical Properties*
| Compound Name | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~460 g/mol | 2.8 | 0 | 8 |
| 2-{2-[4-(4-Fluorophenyl)piperazinyl]-... (Cpd) | ~440 g/mol | 3.1 | 0 | 9 |
| 4-[6-(Sulfonyl-piperazinyl)thienopyrimidine] | ~520 g/mol | 1.5 | 1 (Sulfonyl) | 10 |
| 2-Chloro-1-(pyrimidinylphenyl)piperazinyl... | ~390 g/mol | 2.5 | 0 | 7 |
*Calculated using fragment-based methods; experimental validation required.
Research Findings and Implications
- Synthetic Flexibility : The target compound’s piperazine and morpholine moieties are synthetically accessible, as demonstrated by analogous procedures in and . However, the absence of electron-withdrawing groups (e.g., sulfonyl) may limit its solubility compared to derivatives in .
- Biological Relevance : Morpholine and piperazine rings are common in kinase inhibitors (e.g., PI3K/mTOR inhibitors). The target compound’s 4-methylpiperidine group may enhance blood-brain barrier penetration relative to polar sulfonyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
